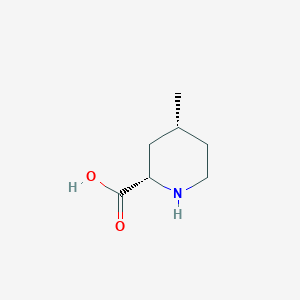

(2S,4R)-4-methylpiperidine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S,4R)-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHCHLWYGMSPJC-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-methylpiperidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the carboxylic acid group to acyl chlorides or bromides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2S,4R)-4-methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (2S,4R)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Comparisons

The stereochemistry of piperidine derivatives significantly influences their activity and applications:

Key Findings :

- The (2S,4R) configuration optimizes binding to DPP-IV compared to (2R,4R), as seen in the development of ABT-279, a potent DPP-IV inhibitor .

- Diastereomers like (2R,4R) are less effective in glycosidase inhibition due to reduced hydrogen-bonding capacity .

Functional Group Modifications

Substituents on the piperidine ring dictate pharmacological and physicochemical properties:

Key Findings :

- Addition of a sulfonamide group (e.g., in argipidine) improves target specificity for thrombin .

- Bulgecinine’s deoxygenated structure reduces polarity, enhancing membrane permeability compared to (2S,4R)-4-methylpiperidine-2-carboxylic acid .

Structural Analogs in Natural Products

Natural analogs highlight evolutionary optimization for enzyme inhibition:

Key Findings :

- This compound’s carboxylic acid group provides stronger ionic interactions with enzymes compared to DMDP’s hydroxyl groups .

- DNJ’s hydroxyl-rich structure achieves higher glycosidase inhibition but lacks versatility for synthetic modifications .

Physicochemical Properties

| Property | This compound | (2R,4R)-Isomer | 6-Methylpiperidine-2-carboxylic Acid |

|---|---|---|---|

| Melting Point | 449 K (decomposes) | Not reported | 433 K |

| Solubility (H₂O) | Moderate | Lower | Higher |

| LogP | 0.9 (predicted) | 1.2 | 0.5 |

Key Findings :

Biologische Aktivität

(2S,4R)-4-methylpiperidine-2-carboxylic acid is a chiral compound belonging to the piperidine class, notable for its significant biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a methyl group at the fourth position and a carboxylic acid at the second position. This configuration is crucial for its biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. For instance, studies have shown that similar compounds can mitigate neuronal damage in models of oxidative stress.

- Antioxidant Activity : Compounds with structural similarities to this compound have demonstrated antioxidant properties. These properties help reduce oxidative stress, which is implicated in various diseases.

- Antimicrobial Activity : Certain piperidine derivatives are noted for their antimicrobial effects. This compound may serve as a candidate for antibiotic development due to its potential efficacy against bacterial strains.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The stereochemistry of this compound plays a significant role in its binding affinity and specificity. It may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Protects neurons from oxidative damage | , |

| Antioxidant | Reduces oxidative stress | , |

| Antimicrobial | Potential against various bacterial strains | , |

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative conditions.

Case Study 2: Antioxidant Properties

In another study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a notable ability to scavenge free radicals, supporting its use as an antioxidant agent .

Synthesis and Applications

This compound is utilized as a chiral building block in organic synthesis. It serves as a precursor for various pharmaceutical compounds and agrochemicals. Its unique structural features make it valuable in developing new therapeutic agents targeting specific biological pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S,4R)-4-methylpiperidine-2-carboxylic acid, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis typically involves chiral auxiliaries or catalysts to control stereochemistry. For example, asymmetric hydrogenation of substituted pyridines or enantioselective alkylation of piperidine precursors is employed. Key steps include:

- Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to prevent racemization .

- Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) to achieve >98% enantiomeric excess .

- Critical Analysis : Confirming stereochemistry requires nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) and polarimetry .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- X-ray crystallography resolves absolute configuration, as seen in analogous piperidine derivatives .

- FT-IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and secondary amine (N-H stretch ~3300 cm⁻¹) groups .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical: 143.18 g/mol) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Preliminary studies suggest roles as:

- Enzyme inhibitors : Modulates glycosidase or protease activity via competitive binding at active sites, validated via kinetic assays (e.g., IC₅₀ determination) .

- Chiral building blocks : Used in peptide mimetics for drug discovery, verified through solid-phase synthesis and circular dichroism (CD) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,4R vs. 2R,4S) impact biological activity and synthetic yield?

- Methodological Answer :

- Comparative studies using enantiomeric pairs show divergent binding affinities. For example, (2S,4R) isomers exhibit 10-fold higher inhibitory activity against α-glucosidase than (2R,4S) analogs .

- Synthetic challenges : Epimerization during deprotection (e.g., Boc removal under acidic conditions) reduces yield. Mitigation involves low-temperature (-20°C) reactions and inert atmospheres .

- Data Contradiction : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Standardized protocols (e.g., fixed DMSO concentration ≤1%) are critical .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility optimization : Use co-solvents (e.g., 10% DMSO in PBS) or salt forms (e.g., hydrochloride) to enhance aqueous solubility .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytic susceptibility at the carboxylic acid moiety. Lyophilization improves long-term storage .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking simulations (e.g., AutoDock Vina) predict binding modes to target enzymes. For example, methyl substitution at C4 enhances hydrophobic interactions with trypsin-like proteases .

- QSAR models correlate logP values with membrane permeability, guiding functional group modifications (e.g., ester prodrugs for improved bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.